2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate 2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate
Brand Name: Vulcanchem
CAS No.: 728902-95-2
VCID: VC4972452
InChI: InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21)
SMILES: C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337

2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate

CAS No.: 728902-95-2

Cat. No.: VC4972452

Molecular Formula: C18H16N2O3

Molecular Weight: 308.337

* For research use only. Not for human or veterinary use.

2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate - 728902-95-2

Specification

CAS No. 728902-95-2
Molecular Formula C18H16N2O3
Molecular Weight 308.337
IUPAC Name [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate
Standard InChI InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21)
Standard InChI Key LRXGYRVWFPTFTA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N

Introduction

Chemical Identification and Structural Properties

Structural Features

2-Oxo-2-(phenethylamino)ethyl 4-cyanobenzoate belongs to the class of substituted benzoate esters. Its IUPAC name, [2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate, reflects its bifunctional structure:

  • A 4-cyanobenzoate group, characterized by a benzene ring substituted with a cyano (-CN) group at the para position.

  • A phenethylamino group (C₆H₅CH₂CH₂NH-) linked via a ketone (-CO-) to an ethyl ester bridge.

The compound’s SMILES notation (C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N) and InChIKey (LRXGYRVWFPTFTA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.728902-95-2
Molecular FormulaC₁₈H₁₆N₂O₃
Molecular Weight308.337 g/mol
IUPAC Name[2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate
SMILESC1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N
InChIKeyLRXGYRVWFPTFTA-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of 2-oxo-2-(phenethylamino)ethyl 4-cyanobenzoate involves multi-step organic reactions:

  • Formation of 4-Cyanobenzoic Acid Chloride: 4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

  • Esterification with Ethylene Glycol Monoketone: The acyl chloride reacts with ethylene glycol monoketone to form the corresponding ester.

  • Amidation with Phenethylamine: The ketone-containing ester undergoes amidation with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Purification typically employs column chromatography or recrystallization. Yield optimization remains a focus, with reaction conditions (temperature, solvent, catalyst) critically influencing output.

Research Findings and Structure-Activity Relationships (SAR)

Recent SAR studies highlight critical structural determinants:

  • Cyano Substitution: The para-cyano group on the benzoate ring enhances electrophilicity, improving interactions with nucleophilic residues in target proteins.

  • Phenethylamino Chain: The flexibility and hydrophobicity of this moiety influence bioavailability and blood-brain barrier permeability.

Comparative analysis with the ethyl-substituted analog (2-oxo-2-(phenethylamino)ethyl 4-ethylbenzoate, PubChem CID 8015075) reveals that the cyano group reduces logP by 0.3 units, increasing polarity . This modification may favor solubility but limit membrane diffusion.

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